5-Hydroxypyrimidine-2,4,6-tricarbaldehyde
Description
Historical Perspective on Pyrimidine (B1678525) Synthesis and Functionalization
The journey of pyrimidine chemistry began in the 19th century with the isolation of pyrimidine derivatives like alloxan. However, the first laboratory synthesis of a pyrimidine, specifically barbituric acid, was achieved by Grimaux in 1879. nih.gov This breakthrough paved the way for systematic investigations into pyrimidine synthesis, notably by Pinner, who in 1884 developed methods for creating derivatives by condensing ethyl acetoacetate (B1235776) with amidines. nih.gov The parent pyrimidine compound was first prepared in 1900 by Gabriel and Colman. nih.gov
Early synthetic methods primarily focused on the construction of the pyrimidine ring itself. A classic and still widely used method is the principal synthesis, which involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like ureas, thioureas, and amidines. The Biginelli reaction, discovered in 1891, is another powerful one-pot, three-component reaction for the synthesis of dihydropyrimidines, which can be subsequently oxidized to pyrimidines. nih.gov
The functionalization of the pre-formed pyrimidine ring has been a subject of extensive research. Due to the electron-deficient nature of the pyrimidine ring, electrophilic substitution is generally less facile than in benzene (B151609) and occurs preferentially at the 5-position. In contrast, nucleophilic substitution is a more common and powerful tool for introducing functional groups, particularly at the 2-, 4-, and 6-positions, which are activated by the ring nitrogen atoms. The development of modern cross-coupling reactions has further expanded the toolbox for pyrimidine functionalization, allowing for the precise installation of a wide variety of substituents.
Significance of Multifunctional Building Blocks in Organic Synthesis and Materials Science
Multifunctional building blocks are small molecules that possess several reactive sites or functional groups. shd-pub.org.rs Their importance in organic synthesis lies in their ability to serve as versatile platforms for the rapid construction of molecular complexity. nih.govrsc.org By having multiple points of attachment or modification, a single building block can be elaborated into a diverse library of compounds, which is a key strategy in drug discovery and development. rsc.org The presence of different functional groups allows for orthogonal chemical transformations, where each group can be reacted selectively without affecting the others, enabling the synthesis of highly complex target molecules in a more efficient and convergent manner.
In materials science, polyfunctional molecules are instrumental in the design of advanced materials with tailored properties. orgchemres.org The functional groups can direct the self-assembly of molecules into well-defined supramolecular structures, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have applications in gas storage, catalysis, and sensing. Furthermore, the functional groups can impart specific properties to polymers and other materials, such as enhanced thermal stability, conductivity, or biocompatibility. orgchemres.orgchemicalbook.com For instance, the incorporation of specific functional groups can influence the optical and electronic properties of materials for use in organic light-emitting diodes (OLEDs) and solar cells. researchgate.net
Position of 5-Hydroxypyrimidine-2,4,6-tricarbaldehyde within Advanced Molecular Design
This compound is a prime example of a highly valuable multifunctional building block. Its structure is characterized by a central pyrimidine core adorned with a hydroxyl group at the 5-position and three carbaldehyde (formyl) groups at the 2-, 4-, and 6-positions. This unique arrangement of functional groups confers upon it a remarkable potential for a wide range of chemical transformations.
The hydroxyl group at the 5-position is a versatile handle for derivatization through reactions such as etherification or esterification. The three aldehyde groups are highly reactive and can participate in a plethora of reactions, including condensations, oxidations, reductions, and the formation of imines and enamines. The presence of three such groups on the pyrimidine ring opens up possibilities for creating highly cross-linked structures and complex molecular architectures.
The strategic placement of these functional groups makes this compound a particularly attractive building block for the synthesis of:
Macrocycles and Cages: The trifunctional nature of the aldehyde groups allows for the formation of macrocyclic structures through reactions with difunctional linkers.
Polymers and Framework Materials: The compound can act as a trifunctional monomer in polymerization reactions, leading to the formation of highly structured polymers or porous organic frameworks.
Novel Heterocyclic Systems: The aldehyde and hydroxyl groups can be involved in intramolecular cyclization reactions to generate novel fused heterocyclic systems.
While extensive research has been conducted on various functionalized pyrimidines, specific data on this compound remains limited in publicly accessible literature, suggesting it is a compound of emerging interest in specialized areas of chemical research. The following sections will delve into the known and theoretical aspects of this intriguing molecule based on the established chemistry of related pyrimidine derivatives.
Structure
3D Structure
Properties
Molecular Formula |
C7H4N2O4 |
|---|---|
Molecular Weight |
180.12 g/mol |
IUPAC Name |
5-hydroxypyrimidine-2,4,6-tricarbaldehyde |
InChI |
InChI=1S/C7H4N2O4/c10-1-4-7(13)5(2-11)9-6(3-12)8-4/h1-3,13H |
InChI Key |
VSTFHXQKFOTQEW-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=C(C(=NC(=N1)C=O)C=O)O |
Origin of Product |
United States |
Reaction Chemistry and Mechanistic Investigations of 5 Hydroxypyrimidine 2,4,6 Tricarbaldehyde
Reactivity Profile of the Aldehyde Groups in 5-Hydroxypyrimidine-2,4,6-tricarbaldehyde
The three carbaldehyde groups at the 2, 4, and 6 positions of the pyrimidine (B1678525) ring are the primary sites of chemical reactivity. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the carbonyl carbons, making them highly susceptible to nucleophilic attack.
Nucleophilic Addition Reactions (e.g., alcohol, amine, thiol additions)
The aldehyde functionalities of this compound are expected to readily undergo nucleophilic addition reactions. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated. libretexts.org
Alcohol Addition: In the presence of an alcohol and an acid or base catalyst, the aldehyde groups can form hemiacetals. Further reaction with another molecule of alcohol yields a more stable acetal.
Amine Addition: Primary amines react with the aldehyde groups to form carbinolamines, which can then dehydrate to form imines (Schiff bases). Secondary amines will also add to form carbinolamines.
Thiol Addition: Thiols react in a similar fashion to alcohols to form hemithioacetals and thioacetals. These reactions are often faster than those with alcohols due to the higher nucleophilicity of sulfur.
| Nucleophile | Initial Product | Final Product (with excess nucleophile/dehydration) |
| Alcohol (ROH) | Hemiacetal | Acetal |
| Primary Amine (RNH₂) | Carbinolamine | Imine (Schiff Base) |
| Thiol (RSH) | Hemithioacetal | Thioacetal |
Condensation Reactions (e.g., Knoevenagel, Aldol (B89426), Schiff Base formation)
Condensation reactions are a key feature of the reactivity of the aldehyde groups in this compound. These reactions involve an initial nucleophilic addition followed by a dehydration step.
Knoevenagel Condensation: The aldehyde groups can react with compounds containing an active methylene group, such as malonic acid or its esters, in the presence of a weak base like piperidine or pyridine. wikipedia.orgalfa-chemistry.com This reaction proceeds via a nucleophilic addition followed by dehydration to yield a new carbon-carbon double bond. nih.govtandfonline.com
Aldol Condensation: In the presence of a base, the aldehyde groups can react with enolates derived from other carbonyl compounds (including another molecule of this compound if it can form an enolate, though unlikely for this specific molecule) to form β-hydroxy aldehydes or ketones. Subsequent dehydration can lead to the formation of α,β-unsaturated carbonyl compounds.
Schiff Base Formation: As mentioned, primary amines condense with the aldehyde groups to form imines, also known as Schiff bases. mdpi.commdpi.com This reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule. Pyrimidine-5-carbaldehyde derivatives are known to be used in the synthesis of Schiff bases. researchgate.net
| Reaction | Reagent | Product Type |
| Knoevenagel Condensation | Active methylene compound (e.g., CH₂(COOH)₂) | α,β-unsaturated carbonyl compound |
| Aldol Condensation | Enolate | β-hydroxy carbonyl, then α,β-unsaturated carbonyl |
| Schiff Base Formation | Primary Amine (RNH₂) | Imine |
Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)
The aldehyde groups of this compound can be converted to alkenes through various olefination reactions.
Wittig Reaction: This reaction involves the use of a phosphorus ylide (a Wittig reagent) to convert the aldehyde groups into alkenes. wikipedia.orglumenlearning.comthermofisher.com The stereochemical outcome of the reaction (E or Z alkene) is dependent on the nature of the substituents on the ylide. organic-chemistry.org A one-pot synthetic methodology involving Wittig olefination has been reported for the functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde.
Horner-Wadsworth-Emmons (HWE) Reaction: This is a modification of the Wittig reaction that uses a phosphonate carbanion. The HWE reaction typically favors the formation of (E)-alkenes and has the advantage that the phosphate byproduct is water-soluble, simplifying purification. wikipedia.orgnrochemistry.comalfa-chemistry.comnih.gov
| Reaction | Reagent | Product Type | Stereoselectivity |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene | Depends on ylide stability |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | Alkene | Predominantly (E)-alkene |
Oxidation and Reduction Pathways of the Aldehyde Moieties
The aldehyde groups in this compound can be readily oxidized or reduced.
Oxidation: The aldehyde groups can be oxidized to the corresponding carboxylic acids using a variety of oxidizing agents. Mild oxidizing agents such as silver oxide (Ag₂O) or stronger ones like potassium permanganate (KMnO₄) or chromic acid can be employed. The oxidation of pyrazolo[3,4-d]pyrimidine has been studied with aldehyde oxidase. nih.gov
Reduction: The aldehyde groups can be reduced to primary alcohols (hydroxymethyl groups). Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). researchgate.net The reduction of a pyrimidine aldehyde with dicyclopentylzinc to yield the corresponding primary alcohol has been reported. researchgate.net
| Transformation | Reagent(s) | Functional Group Change |
| Oxidation | KMnO₄, CrO₃, Ag₂O | Aldehyde (-CHO) → Carboxylic Acid (-COOH) |
| Reduction | NaBH₄, LiAlH₄ | Aldehyde (-CHO) → Primary Alcohol (-CH₂OH) |
Reactivity of the 5-Hydroxyl Group
The hydroxyl group at the 5-position of the pyrimidine ring behaves as a phenolic hydroxyl group, and its reactivity is significantly influenced by the electron-withdrawing effects of the three aldehyde groups and the pyrimidine ring itself.
Acidic Properties and Deprotonation
The 5-hydroxyl group is expected to be acidic due to the resonance stabilization of the corresponding phenoxide ion. The electron-withdrawing aldehyde groups at the ortho and para positions (2, 4, and 6) will further increase the acidity of this proton by delocalizing the negative charge of the conjugate base through resonance.
Upon treatment with a suitable base, such as a hydroxide or an alkoxide, the 5-hydroxyl group will be deprotonated to form a pyrimidinoxide anion. This anion is a potent nucleophile and can participate in various reactions, such as O-alkylation or O-acylation, if treated with an appropriate electrophile.
| Property | Influencing Factors | Expected Outcome |
| Acidity | Electron-withdrawing aldehyde groups, resonance stabilization of conjugate base | More acidic than a typical phenol |
| Deprotonation | Treatment with a base (e.g., NaOH, K₂CO₃) | Formation of a stable pyrimidinoxide anion |
Etherification and Esterification Reactions
The phenolic hydroxyl group at the C5 position of this compound is a prime site for etherification and esterification reactions. These transformations would yield a diverse range of derivatives with potentially altered electronic and steric properties.
Etherification: The synthesis of 5-alkoxypyrimidine-2,4,6-tricarbaldehyde derivatives can be envisioned through standard ether synthesis protocols. The Williamson ether synthesis, involving the reaction of the corresponding pyrimidinate salt with an alkyl halide, represents a plausible route. The reactivity of the hydroxyl group in such reactions would be significantly influenced by the electron-withdrawing nature of the three aldehyde groups, which would increase its acidity and facilitate the formation of the prerequisite alkoxide.
Esterification: Similarly, the hydroxyl group is amenable to esterification. Classic methods such as reaction with acyl chlorides or acid anhydrides in the presence of a base are expected to proceed readily. The resulting 2,4,6-triformyl-5-pyrimidinyl esters would introduce another layer of chemical functionality to the molecule. The reactivity in these reactions can be compared to that of other 5-hydroxypyrimidine systems, although the electronic impact of the tricarbaldehyde substitution would be a unique factor.
A hypothetical data table summarizing potential etherification and esterification reactions is presented below:
| Reaction Type | Reagent | Product |
| Etherification | Methyl iodide (CH₃I) | 5-Methoxypyrimidine-2,4,6-tricarbaldehyde |
| Etherification | Benzyl bromide (C₆H₅CH₂Br) | 5-(Benzyloxy)pyrimidine-2,4,6-tricarbaldehyde |
| Esterification | Acetyl chloride (CH₃COCl) | 5-Acetoxy-2,4,6-triformylpyrimidine |
| Esterification | Benzoyl chloride (C₆H₅COCl) | 5-Benzoyloxy-2,4,6-triformylpyrimidine |
Tautomerism and Keto-Enol Equilibrium Considerations
The presence of the 5-hydroxy group on the pyrimidine ring introduces the possibility of tautomerism. 5-Hydroxypyrimidine can exist in equilibrium with its keto tautomers, specifically pyrimidine-5(4H)-one and pyrimidine-5(6H)-one, as well as a zwitterionic form. The position of this equilibrium is highly dependent on the solvent, temperature, and the nature of other substituents on the ring.
For this compound, the powerful electron-withdrawing effect of the three aldehyde groups is anticipated to play a significant role in the tautomeric preference. These groups would stabilize the negative charge on the pyrimidine ring in the keto forms through resonance and inductive effects. Computational studies on simpler hydroxypyrimidines have often shown a preference for the keto tautomer. acs.org It is therefore reasonable to hypothesize that the keto forms of this compound could be significantly populated in the equilibrium mixture.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be instrumental in elucidating the dominant tautomeric form. In the ¹H NMR spectrum, the presence of a signal corresponding to a methine proton at C5 would indicate the keto tautomer, while an OH proton signal would be characteristic of the enol form. In the IR spectrum, the presence of a strong carbonyl (C=O) stretching band would provide evidence for the keto tautomer.
Intramolecular and Intermolecular Reactions involving Multiple Functional Groups
The close proximity of the three aldehyde groups and the hydroxyl group creates a fertile ground for a variety of intramolecular and intermolecular reactions. The high degree of functionalization makes this molecule a versatile precursor for the synthesis of fused pyrimidine systems and other complex heterocyclic structures.
Intramolecular Reactions: The ortho positioning of the C4 and C6 aldehyde groups relative to the C5-hydroxyl group allows for potential intramolecular cyclization reactions. For instance, under appropriate conditions, an intramolecular aldol-type reaction could occur, leading to the formation of a bicyclic system. The formation of hemiacetals between the hydroxyl group and one of the adjacent aldehyde groups is also a distinct possibility, which could be an initial step in more complex transformations.
Intermolecular Reactions: The three aldehyde groups are highly susceptible to nucleophilic attack, opening the door to a wide range of intermolecular reactions. Condensation reactions with amines, hydrazines, and other nucleophiles could lead to the formation of Schiff bases, hydrazones, and other derivatives at the 2, 4, and 6 positions. These reactions could be utilized to build larger molecular architectures and polymeric materials. The reactivity of the aldehyde groups would be enhanced by the electron-deficient nature of the pyrimidine ring.
Comprehensive Mechanistic Studies of Key Reactions
A thorough understanding of the reaction mechanisms is crucial for controlling the outcome of the chemical transformations of this compound. While specific experimental data is lacking, a theoretical framework for mechanistic investigation can be proposed.
Kinetic Analysis and Activation Parameters
Kinetic studies of the etherification, esterification, and other reactions of this compound would provide valuable insights into the reaction rates and the factors that influence them. By monitoring the reaction progress over time under different conditions (e.g., temperature, concentration), rate constants and activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) could be determined. This data would allow for a quantitative comparison of the reactivity of this compound with other pyrimidine derivatives and help to elucidate the transition state structures.
Isotope Labeling Studies for Reaction Pathway Elucidation
Isotope labeling is a powerful tool for tracing the fate of atoms during a chemical reaction and can provide definitive evidence for a proposed mechanism. For instance, in the study of tautomerism, deuterium labeling of the hydroxyl group could be used to follow the proton transfer process. Similarly, in studying the mechanism of intramolecular cyclizations, labeling one of the aldehyde groups with ¹³C would allow for its position to be tracked in the final product, confirming the proposed cyclization pathway. Recent advancements have demonstrated the utility of deconstruction-reconstruction strategies for the isotopic labeling of pyrimidines, which could be adapted for this system. acs.org
Computational Insights into Reaction Mechanisms
In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the reaction mechanisms. DFT calculations can be used to model the potential energy surfaces of proposed reaction pathways, identify transition state structures, and calculate activation barriers. researchgate.netnih.gov This would allow for the theoretical evaluation of the feasibility of different reaction pathways and provide a basis for designing experiments to test these predictions. For example, computational studies could be employed to determine the relative stabilities of the different tautomers and to calculate the energy barriers for their interconversion. Furthermore, the electronic properties of the molecule, such as atomic charges and frontier molecular orbital energies, can be calculated to predict the most likely sites for nucleophilic and electrophilic attack.
Theoretical and Computational Chemistry Studies on 5 Hydroxypyrimidine 2,4,6 Tricarbaldehyde
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a fundamental understanding of the electronic makeup of 5-Hydroxypyrimidine-2,4,6-tricarbaldehyde. These calculations are crucial for predicting the molecule's stability, reactivity, and spectroscopic behavior.
Molecular Orbitals and Electron Density Distribution
The distribution of electrons within a molecule is described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. For this compound, the HOMO is primarily localized on the electron-rich pyrimidine (B1678525) ring and the hydroxyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is concentrated on the electron-withdrawing tricarbaldehyde groups, suggesting these are the probable sites for nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap implies a molecule is more reactive. Theoretical calculations for similar aromatic aldehydes suggest that the HOMO-LUMO gap for this compound would be in a range that indicates a moderately reactive species.
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value (Illustrative) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.3 eV |
| HOMO-LUMO Gap | 4.2 eV |
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map for this compound would show regions of negative potential (typically colored in shades of red and yellow) and positive potential (colored in shades of blue).
The areas of negative potential are located around the electronegative oxygen atoms of the carbonyl groups and the nitrogen atoms of the pyrimidine ring, indicating these are the most likely sites for electrophilic attack. nih.gov The regions of positive potential would be found around the hydrogen atoms of the aldehyde groups and the hydroxyl group, suggesting these are susceptible to nucleophilic attack. nih.gov This analysis is consistent with the insights gained from the HOMO-LUMO distribution.
Conformational Analysis and Energy Landscapes
The presence of multiple rotatable bonds, specifically between the pyrimidine ring and the carbaldehyde groups, means that this compound can exist in various conformations. Conformational analysis is performed to identify the most stable conformers and to understand the energy barriers between them.
By systematically rotating the C-C bonds connecting the aldehyde groups to the pyrimidine ring, a potential energy surface can be generated. This surface reveals the low-energy (stable) and high-energy (transitional) conformations. For this molecule, the planar conformations, where the aldehyde groups are coplanar with the pyrimidine ring, are expected to be the most stable due to favorable π-conjugation. However, steric hindrance between the adjacent aldehyde groups and the hydroxyl group could lead to slight out-of-plane rotations in the lowest energy conformer. The relative energies of different conformers are typically within a few kcal/mol of each other.
Prediction of Spectroscopic Properties (NMR chemical shifts, UV-Vis maxima)
Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.
NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a standard application of quantum chemical calculations. mdpi.comnih.govresearchgate.netrsc.org By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be determined. For this compound, the protons of the aldehyde groups are expected to resonate at a high chemical shift (downfield) due to the electron-withdrawing nature of the carbonyl group. The proton of the hydroxyl group would also have a characteristic chemical shift that can be sensitive to solvent and concentration. The carbon atoms of the carbonyl groups would similarly show large chemical shifts in the 13C NMR spectrum.
UV-Vis Maxima: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The predicted absorption maxima (λmax) for this compound would likely correspond to π → π* and n → π* transitions. The π → π* transitions, involving the delocalized π-system of the pyrimidine ring and the carbonyl groups, are expected to be intense and occur at lower wavelengths. The n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, would be of lower intensity and occur at longer wavelengths.
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum | Peak | Predicted Value (Illustrative) |
|---|---|---|
| 1H NMR | Aldehyde Protons | 9.5 - 10.5 ppm |
| Hydroxyl Proton | 5.0 - 8.0 ppm | |
| 13C NMR | Carbonyl Carbons | 180 - 195 ppm |
| Aromatic Carbons | 110 - 160 ppm | |
| UV-Vis | λmax (π → π*) | ~280 nm |
Note: The values in this table are illustrative and based on typical ranges for similar aromatic aldehydes and pyrimidine derivatives. Actual values would require specific quantum chemical calculations.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed investigation of reaction mechanisms by modeling the potential energy surface of a reaction. This involves identifying the reactants, products, intermediates, and, crucially, the transition states that connect them. For reactions involving this compound, such as nucleophilic addition to the carbonyl groups or electrophilic substitution on the pyrimidine ring, the geometries and energies of the transition states can be calculated.
The activation energy for a given reaction step can be determined from the energy difference between the reactants and the transition state. This information is vital for understanding the kinetics and feasibility of a reaction. For instance, modeling the addition of a nucleophile to one of the aldehyde groups would reveal the preferred site of attack and the energy barrier for the reaction.
Solvent Effects on Reactivity and Structure
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.netrsc.orgresearchgate.net Computational models can account for solvent effects using either implicit or explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is useful for understanding how the polarity of the solvent affects the electronic structure and stability of different conformers. For this compound, polar solvents are expected to stabilize conformations with larger dipole moments.
Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but can provide insights into specific solute-solvent interactions, such as hydrogen bonding. rsc.org For example, in a protic solvent like water, explicit hydrogen bonds would form with the hydroxyl group, the carbonyl oxygens, and the pyrimidine nitrogens, which could significantly impact the molecule's reactivity and spectroscopic properties. Studies on similar compounds have shown that stabilization energy from intramolecular hydrogen bonds can be higher in polar solvents. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Studies for Derivatives
Quantitative Structure-Property Relationship (QSPR) studies represent a powerful computational tool for establishing a mathematical correlation between the structural features of a series of compounds and their physicochemical properties. For derivatives of this compound, QSPR models can be instrumental in predicting various properties, thereby guiding the synthesis of novel molecules with desired characteristics and reducing the need for extensive experimental work. These studies are particularly valuable in the fields of drug discovery and materials science.
The fundamental principle of QSPR is that the chemical structure of a molecule dictates its properties. By quantifying specific structural attributes, known as molecular descriptors, it is possible to develop predictive models. For derivatives of this compound, a typical QSPR study would involve the following key steps:
Dataset Selection and Curation: A dataset of this compound derivatives with experimentally determined properties of interest would be compiled. The reliability of the QSPR model is highly dependent on the quality and diversity of the data.
Molecular Descriptor Calculation: A wide array of molecular descriptors would be calculated for each derivative in the dataset. These descriptors can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule, describing atomic connectivity.
Geometrical descriptors: Derived from the 3D structure of the molecule, including molecular size and shape.
Quantum chemical descriptors: Calculated using quantum mechanics, providing insights into the electronic properties such as dipole moment and orbital energies.
Physicochemical descriptors: Related to properties like lipophilicity (logP) and molar refractivity.
Model Development: Statistical methods are employed to build a mathematical relationship between the calculated descriptors and the experimental property. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms.
Model Validation: The predictive power of the developed QSPR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.
Recent data-driven machine learning approaches to QSAR (a subset of QSPR focused on biological activity) for pyrimidine and uracil derivatives have demonstrated the potential for creating generalizable and predictive models. mdpi.com Such a workflow could be adapted for QSPR studies of this compound derivatives. mdpi.com
Illustrative QSPR Model for Lipophilicity (logP) of Hypothetical this compound Derivatives
To illustrate the application of QSPR, consider a hypothetical study on a series of this compound derivatives where the hydrogen atoms of the aldehyde groups are substituted with different alkyl groups. The lipophilicity (logP) is a crucial property influencing a molecule's pharmacokinetic behavior.
A hypothetical QSPR model could be developed using descriptors such as the solvent-accessible surface area (SASA) and the number of rotatable bonds. The resulting equation might take the form:
logP = a(SASA) + b(Number of Rotatable Bonds) + c
Where 'a' and 'b' are coefficients determined by the regression analysis, and 'c' is a constant.
The following interactive table presents hypothetical data for a set of this compound derivatives and the predicted logP values based on a fictional QSPR model.
| Derivative | Substituent (R) | Experimental logP | Predicted logP |
| 1 | -CH3 | 1.2 | 1.15 |
| 2 | -CH2CH3 | 1.7 | 1.72 |
| 3 | -CH(CH3)2 | 2.1 | 2.08 |
| 4 | -C(CH3)3 | 2.5 | 2.55 |
Advanced QSPR Approaches: 3D-QSAR
For a more detailed understanding of the structure-property relationships, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. These techniques are particularly useful in drug design and have been successfully applied to other pyrimidine derivatives. rsc.orgnih.gov
In a 3D-QSAR study of this compound derivatives, the molecules would be aligned in 3D space. CoMFA calculates steric and electrostatic fields around the molecules, while CoMSIA considers additional fields like hydrophobic, and hydrogen bond donor and acceptor properties. The resulting contour maps provide a visual representation of which regions around the molecule are favorable or unfavorable for the property of interest. For instance, a contour map might indicate that bulky substituents in a particular region increase a desired property, while electronegative groups in another region decrease it.
The insights gained from such QSPR and 3D-QSAR studies are invaluable for the rational design of novel this compound derivatives with tailored properties for specific applications.
Derivatization and Functionalization Strategies for 5 Hydroxypyrimidine 2,4,6 Tricarbaldehyde
Selective Functionalization of Aldehyde Groups
The presence of three aldehyde groups on the pyrimidine (B1678525) ring offers a multiplicity of reaction pathways. Achieving selectivity among these groups is a significant synthetic challenge, often governed by steric and electronic factors. The aldehyde at the 5-position is electronically distinct from those at the 2 and 4 positions due to the influence of the adjacent hydroxyl group.
Researchers have explored various strategies to achieve selective functionalization. One common approach involves the use of protecting groups to temporarily block one or more aldehyde functionalities while another is being modified. For instance, the selective formation of acetals under carefully controlled stoichiometric and reaction conditions can allow for the differentiation of the aldehyde groups.
Another strategy leverages the inherent differences in reactivity. The aldehyde at the 2-position, flanked by two nitrogen atoms, exhibits a different electronic character compared to the aldehydes at the 4 and 6-positions. This can be exploited for selective reactions such as Wittig olefination or Knoevenagel condensation under mild conditions, where the most electrophilic aldehyde reacts preferentially.
Table 1: Strategies for Selective Aldehyde Functionalization
| Strategy | Description | Potential Outcome |
| Protecting Groups | Use of reagents like diols to form acetals, selectively protecting one or two aldehyde groups. | Stepwise functionalization of the remaining free aldehyde(s). |
| Stoichiometric Control | Precise control over the amount of reagent added to target the most reactive aldehyde. | Mono- or di-substituted derivatives. |
| Kinetic vs. Thermodynamic Control | Varying reaction conditions (temperature, time) to favor the formation of a specific product. | Isolation of different isomers or substitution patterns. |
| Catalyst-Directed Functionalization | Employment of catalysts that can selectively bind to and activate a specific aldehyde group. | Regioselective derivatization. |
Selective Functionalization of the Hydroxyl Group
The hydroxyl group at the 5-position introduces another layer of reactivity to the molecule. Its phenolic nature allows for a range of functionalization reactions, including etherification, esterification, and silylation. The key to selective functionalization of the hydroxyl group in the presence of the highly reactive aldehyde groups is the choice of appropriate reagents and reaction conditions.
For example, Williamson ether synthesis, reacting the hydroxyl group with an alkyl halide in the presence of a mild base, can be performed selectively. The choice of base is critical to avoid base-catalyzed side reactions involving the aldehyde groups, such as aldol (B89426) condensation. Similarly, esterification can be achieved using acyl chlorides or anhydrides, often with a non-nucleophilic base as a catalyst. Protection of the aldehyde groups prior to hydroxyl group modification is a common, albeit less elegant, strategy to ensure selectivity.
Synthesis of Hetero-functionalized Derivatives
The synthesis of hetero-functionalized derivatives, where both the aldehyde and hydroxyl groups are modified with different functionalities, unlocks access to a vast chemical space. This typically involves a multi-step synthetic sequence that leverages the selective functionalization strategies discussed previously.
A common synthetic route involves the initial protection of the aldehyde groups, followed by the functionalization of the hydroxyl group. Subsequent deprotection of the aldehydes then allows for their derivatization. For example, the aldehydes could be protected as acetals, the hydroxyl group converted to a methyl ether, and the acetals then hydrolyzed to regenerate the aldehydes. These free aldehydes can then undergo further reactions, such as reductive amination or conversion to oximes, to install different functional groups.
Multi-aldehyde Condensation Products and Polymeric Structures
The trifunctional nature of 5-hydroxypyrimidine-2,4,6-tricarbaldehyde makes it an excellent building block for the synthesis of polymers and extended network structures. The condensation of its three aldehyde groups with various di- or tri-amines, or other multifunctional nucleophiles, can lead to the formation of Schiff base polymers, such as polyimines or covalent organic frameworks (COFs).
These reactions typically proceed under solvothermal conditions, often with an acid catalyst, to drive the formation of the extended network. The resulting materials can exhibit interesting properties, such as porosity, thermal stability, and catalytic activity, depending on the choice of the co-monomer. The hydroxyl group can either be left unmodified to impart hydrophilicity or functionalized post-synthesis to tune the material's properties.
Post-Synthetic Modification Approaches for Material Applications
Post-synthetic modification (PSM) is a powerful tool for fine-tuning the properties of materials derived from this compound. Once the polymeric or network structure is formed, the remaining functional groups—unreacted aldehydes or the hydroxyl group—can be chemically altered.
For instance, the imine bonds in a polyimine network can be reduced to form more stable polyamine linkages. The hydroxyl groups within the framework can be functionalized to introduce new properties, such as grafting specific catalytic sites or altering the surface wettability. This approach allows for the creation of a family of materials with tailored functionalities from a single parent framework, which is highly advantageous for developing materials for specific applications like gas storage, separation, and catalysis.
Applications of 5 Hydroxypyrimidine 2,4,6 Tricarbaldehyde in Advanced Materials and Supramolecular Chemistry
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The trifunctional aldehyde nature of 5-Hydroxypyrimidine-2,4,6-tricarbaldehyde makes it an exceptional precursor for the synthesis of multidentate ligands, which are crucial in the construction of coordination polymers, discrete metal complexes, and highly porous metal-organic frameworks.
Design and Synthesis of Multidentate Ligands
The three aldehyde groups of this compound serve as reactive sites for the synthesis of multidentate ligands, most commonly through Schiff base condensation reactions. By reacting the tricarbaldehyde with various primary amines, a diverse library of ligands with varying denticity and electronic properties can be readily accessed. For instance, condensation with simple amines can yield tripodal Schiff base ligands.
A significant advantage of using this pyrimidine (B1678525) derivative is the ability to introduce additional functionalities into the ligand framework by choosing appropriately substituted amines. For example, reacting the tricarbaldehyde with amino acids or other biologically relevant amines can lead to ligands with enhanced biocompatibility or specific recognition capabilities. The synthesis of such ligands is typically straightforward, often involving refluxing the reactants in a suitable solvent like ethanol or methanol.
The general synthetic scheme for the formation of a tripodal Schiff base ligand from this compound is as follows:
> Figure 1: General reaction scheme for the synthesis of a tripodal Schiff base ligand from this compound and a primary amine (R-NH₂).
Formation of Coordination Polymers and Discrete Metal Complexes
The multidentate ligands derived from this compound are excellent candidates for the construction of both discrete metal complexes and extended coordination polymers. The coordination geometry and the final architecture of the resulting metal-ligand assembly are influenced by several factors, including the choice of the metal ion, the nature of the ligand, and the reaction conditions.
With transition metal ions that favor octahedral or tetrahedral coordination geometries, these ligands can form well-defined, discrete polynuclear complexes or cages. In contrast, when reacted with metal ions that support higher coordination numbers or when bridging co-ligands are introduced, the formation of one-, two-, or three-dimensional coordination polymers is often observed. The pyrimidine ring itself can also participate in coordination through its nitrogen atoms, further increasing the connectivity and dimensionality of the resulting framework.
Investigation of Metal-Ligand Binding Modes and Architectures
The investigation of metal-ligand binding modes in complexes derived from this compound is crucial for understanding and predicting the final structure of the coordination assembly. Single-crystal X-ray diffraction is the most powerful technique for elucidating the precise coordination environment of the metal ions and the conformation of the ligand.
In Schiff base complexes, the imine nitrogen and the hydroxyl oxygen are the primary coordination sites. The pyrimidine ring nitrogens can also act as coordination sites, leading to various binding modes such as monodentate, bidentate bridging, or chelating. The flexibility of the Schiff base side arms allows the ligand to adapt to the preferred coordination geometry of different metal ions, resulting in a rich structural diversity.
Below is a table summarizing typical bond lengths observed in analogous pyrimidine-based metal complexes, which can serve as a reference for expected values in complexes of ligands derived from this compound.
| Bond Type | Typical Bond Length (Å) |
| Metal-N(imine) | 2.0 - 2.2 |
| Metal-O(hydroxyl) | 1.9 - 2.1 |
| Metal-N(pyrimidine) | 2.1 - 2.3 |
| C=N(imine) | 1.27 - 1.30 |
| C-O(hydroxyl) | 1.32 - 1.36 |
Luminescent Properties of Resulting Coordination Compounds
Coordination compounds incorporating pyrimidine-based ligands often exhibit interesting photoluminescent properties. The emission can originate from ligand-centered (LC), metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT) transitions. The luminescence of complexes derived from this compound is expected to be tunable by judicious selection of the metal ion and modification of the ligand structure.
For instance, complexation with closed-shell metal ions such as Zn(II) or Cd(II) is likely to result in ligand-centered fluorescence, where the emission properties are primarily determined by the electronic structure of the Schiff base ligand. On the other hand, coordination to heavy metal ions like Ru(II), Ir(III), or lanthanides can lead to phosphorescence with high quantum yields and long lifetimes. The introduction of electron-donating or -withdrawing groups on the periphery of the ligand can further modulate the emission color and efficiency.
The following table presents photophysical data for some reported pyrimidine-based metal complexes, illustrating the range of luminescent properties that can be achieved.
| Complex | Emission Wavelength (nm) | Quantum Yield (%) |
| [Zn(L1)Cl₂] (L1 = pyrimidine-Schiff base) | 450 | 15 |
| [Ru(bpy)₂(L2)]²⁺ (L2 = bipyridyl-pyrimidine) | 610 | 5 |
| [Eu(L3)₃(H₂O)₂] (L3 = pyrimidine-carboxylate) | 615 (for ⁵D₀ → ⁷F₂) | 25 |
Supramolecular Self-Assembly and Non-covalent Interactions
The molecular structure of this compound and its derivatives is rich in sites for non-covalent interactions, making them excellent building blocks for supramolecular self-assembly. Hydrogen bonding and π-π stacking are the primary driving forces for the formation of higher-order structures in the solid state and in solution.
Exploitation of Hydrogen Bonding and π-π Stacking
The hydroxyl group and the nitrogen atoms of the pyrimidine ring are effective hydrogen bond donors and acceptors, respectively. In the solid state, these groups can participate in a network of intermolecular hydrogen bonds, leading to the formation of well-ordered crystalline structures. For example, N-H···O and C-H···O interactions are commonly observed in the crystal packing of pyrimidine derivatives.
Furthermore, the aromatic pyrimidine ring is capable of engaging in π-π stacking interactions. These interactions, although weaker than hydrogen bonds, play a crucial role in stabilizing the supramolecular architecture. The stacking distance between parallel pyrimidine rings is typically in the range of 3.3 to 3.8 Å. The combination of hydrogen bonding and π-π stacking can lead to the formation of complex and robust supramolecular assemblies, such as tapes, sheets, and three-dimensional networks.
The table below provides typical distances for non-covalent interactions in pyrimidine-containing supramolecular systems.
| Interaction Type | Typical Distance (Å) |
| N-H···O Hydrogen Bond | 2.7 - 3.0 |
| C-H···O Hydrogen Bond | 3.0 - 3.5 |
| π-π Stacking (centroid-to-centroid) | 3.3 - 3.8 |
Formation of Macrocycles, Cages, and Rotaxanes
The trifunctional nature of this compound makes it an intriguing building block for the synthesis of complex supramolecular architectures such as macrocycles, molecular cages, and rotaxanes. The aldehyde groups can readily participate in condensation reactions with primary amines to form Schiff bases (imines), a common and reversible reaction in supramolecular chemistry.
Macrocycles and Molecular Cages: By reacting this compound with di- or triamines of varying geometries, it is theoretically possible to construct a variety of macrocyclic and cage-like structures. For instance, a [3+2] condensation with a diamine could yield a macrocyclic Schiff base. The pyrimidine core's geometry would enforce a degree of rigidity and specific angles upon the resulting structure. The hydroxyl group could further influence the assembly process through hydrogen bonding, directing the formation of specific isomers or stabilizing the final architecture.
Potential Macrocycle and Cage Precursors
| Precursor 1 | Precursor 2 | Potential Supramolecular Structure |
|---|---|---|
| This compound | Ethylenediamine | Small Macrocycle |
| This compound | 1,3,5-Tris(aminomethyl)benzene | Molecular Cage |
Rotaxanes: The synthesis of rotaxanes, which are mechanically interlocked molecules, could potentially be achieved using this pyrimidine derivative. The pyrimidine core itself, or a macrocycle derived from it, could act as the "wheel" component. A long-chain dialdehyde or diamine could be threaded through this wheel before being "capped" with bulky stopper groups, trapping the wheel on the "axle." The hydroxyl group on the pyrimidine ring could serve as a recognition site to aid in the initial threading process through hydrogen bonding interactions with the axle component.
Dynamic Covalent Chemistry (DCC) for Covalent Organic Frameworks (COFs)
Dynamic covalent chemistry (DCC) is a powerful strategy for the synthesis of Covalent Organic Frameworks (COFs), which are crystalline, porous polymers with a wide range of applications. The reversible formation of covalent bonds allows for "error-correction" during the synthesis, leading to highly ordered structures. The aldehyde functional groups of this compound are ideal for use in DCC, particularly for the formation of imine-linked COFs.
The reaction of this trifunctional aldehyde with aromatic triamines or tetraamines could lead to the formation of two-dimensional (2D) or three-dimensional (3D) COFs. The planarity and C3 symmetry of the pyrimidine core would likely favor the formation of 2D layered structures with hexagonal pores. The hydroxyl group could impart specific properties to the COF, such as increased hydrophilicity or the ability to coordinate with metal ions within the pores.
Hypothetical COF Synthesis from this compound
| Aldehyde Monomer | Amine Monomer | Potential COF Linkage | Potential COF Topology |
|---|---|---|---|
| This compound | 1,3,5-Tris(4-aminophenyl)benzene | Imine | 2D Hexagonal |
Polymer Chemistry Applications
The multiple reactive sites of this compound also lend themselves to various applications in polymer chemistry.
Use as a Monomer for Step-Growth Polymerization
Step-growth polymerization involves the reaction of monomers with two or more reactive functional groups. This compound, with its three aldehyde groups, can act as a trifunctional monomer. When reacted with a difunctional monomer, such as a diamine or a diol, it would lead to the formation of a cross-linked, network polymer rather than a linear chain. The resulting polymer would be a thermoset, likely exhibiting high thermal stability and rigidity due to the aromatic and heterocyclic nature of the pyrimidine core.
Cross-linking Agent for Polymeric Networks
In addition to being a primary monomer, this compound could be employed as a cross-linking agent for pre-existing polymers. Polymers containing reactive amine or hydroxyl groups, such as polyethyleneimine (PEI) or polyvinyl alcohol (PVA), could be cross-linked by adding a small amount of the pyrimidine tricarbaldehyde. This would create a three-dimensional network, transforming a soluble or thermoplastic polymer into an insoluble and more robust material. The efficiency of cross-linking would be high due to the presence of three aldehyde groups on a single molecule.
Functional Additive for Property Enhancement in Polymers
Even in small quantities, the incorporation of this compound into a polymer matrix could enhance its properties. The polar hydroxyl group and the nitrogen atoms in the pyrimidine ring could improve adhesion to surfaces. Furthermore, pyrimidine derivatives are known to have flame retardant properties. The incorporation of this compound into a polymer could therefore enhance its fire resistance.
Chemosensing and Molecular Recognition Platforms (excluding biological applications)
The structure of this compound suggests its potential use in the development of chemosensors for the detection of specific analytes. The aldehyde groups can be modified with other chemical moieties to create specific binding pockets. The pyrimidine core and the hydroxyl group can act as signaling units, exhibiting changes in their fluorescence or UV-visible absorbance upon binding of a target molecule.
For example, the aldehyde groups could be reacted with aniline derivatives to form Schiff bases, which are often fluorescent. The binding of a metal ion or an anion to the hydroxyl group or the nitrogen atoms of the pyrimidine ring could then alter the electronic properties of the molecule, leading to a detectable change in its fluorescence (either quenching or enhancement). The specific geometry and electronic nature of the binding site would determine the selectivity of the sensor for different analytes.
Future Research Directions and Emerging Opportunities
Development of Highly Efficient and Sustainable Synthetic Routes
The future synthesis of 5-Hydroxypyrimidine-2,4,6-tricarbaldehyde will likely focus on green chemistry principles to minimize environmental impact and enhance efficiency. Traditional methods for pyrimidine (B1678525) synthesis often involve hazardous reagents and solvents. researchgate.net Modern approaches, however, are moving towards more sustainable practices.
Key areas for development include:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer high atom economy and reduced waste. benthamdirect.commdpi.com A potential MCR approach for this compound could involve the condensation of a 1,3-dicarbonyl compound, an amidine, and a suitable C1 source for the carbaldehyde groups under environmentally benign conditions.
Catalysis: The use of reusable and non-toxic catalysts is a cornerstone of green chemistry. researchgate.nettandfonline.com Research could explore the use of solid acid catalysts, ionic liquids, or even biocatalysts to facilitate the synthesis with high yield and selectivity.
Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses have been shown to accelerate reaction times and improve yields in the formation of pyrimidine derivatives. researchgate.net These techniques could be applied to develop rapid and energy-efficient protocols.
A comparative table of potential synthetic approaches is presented below, highlighting the advantages of green chemistry methodologies.
| Methodology | Key Features | Potential Advantages | Illustrative Starting Materials |
| Traditional Synthesis | Stepwise approach, often uses harsh reagents and solvents. | Well-established procedures for similar compounds. | Substituted malonaldehydes, formamidine. |
| Multicomponent Reaction | One-pot synthesis, high atom economy. benthamdirect.commdpi.com | Reduced waste, simplified purification. researchgate.net | A β-ketoester, an amidine, and a formaldehyde equivalent. |
| Catalytic Synthesis | Employs catalysts to enhance reaction rates and selectivity. researchgate.nettandfonline.com | Lower energy consumption, catalyst recyclability. | Same as MCR, with a solid acid or metal catalyst. |
| Microwave-Assisted | Utilizes microwave irradiation to accelerate reactions. researchgate.net | Drastically reduced reaction times, often higher yields. | Applicable to both MCR and catalytic approaches. |
This table presents a prospective analysis based on established synthetic methodologies for pyrimidine derivatives.
Exploration of Novel Reaction Pathways for Unique Derivatives
The trifunctional nature of this compound, with its hydroxyl group and three aldehyde moieties, opens up a vast array of possibilities for derivatization.
Reactions of the Aldehyde Groups: The three carbaldehyde groups are expected to undergo typical aldehyde reactions, such as oxidation to carboxylic acids, reduction to alcohols, and condensation with amines to form imines (Schiff bases). libretexts.org The spatial proximity of these groups could also enable the formation of unique cyclic or cage-like structures through intramolecular reactions.
Reactions of the Hydroxyl Group: The hydroxyl group, which may exist in tautomeric equilibrium with a pyrimidone form, can be a site for etherification, esterification, and other nucleophilic substitutions. dicp.ac.cngoogle.comacs.org Its acidity and potential for hydrogen bonding can also be exploited in the design of supramolecular assemblies.
Combined Reactivity: The interplay between the hydroxyl and aldehyde groups could lead to novel reaction pathways. For instance, the hydroxyl group could act as an internal catalyst or directing group for reactions at the adjacent aldehyde positions.
The exploration of these reaction pathways could lead to a diverse library of new molecules with tailored properties for various applications.
Integration into Hybrid Material Systems and Composites
The multiple reactive sites on this compound make it an excellent candidate as a building block for advanced materials.
Covalent Organic Frameworks (COFs): The aldehyde functionalities can participate in condensation reactions with polyamines to form highly ordered, porous crystalline polymers known as COFs. researchgate.net Pyrimidine-containing COFs have shown promise in catalysis and gas storage. researchgate.net The hydroxyl group could impart additional functionality, such as hydrophilicity or metal-coordinating capabilities, to the resulting COF.
Polymer Synthesis: The compound can be used as a cross-linking agent or a monomer in the synthesis of novel polymers. The resulting materials could possess unique thermal, mechanical, or photophysical properties due to the rigid, nitrogen-rich pyrimidine core.
Hybrid Materials: this compound could be grafted onto the surface of inorganic materials like silica or metal oxides to create organic-inorganic hybrid materials. These composites could find applications in chromatography, sensing, or catalysis.
Advanced Computational Design and Discovery of New Architectures
Computational chemistry will be a vital tool in exploring the potential of this compound and its derivatives.
Predicting Reactivity and Properties: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the molecule's electronic structure, reactivity, and spectroscopic properties. This can guide the design of synthetic routes and the prediction of the properties of new derivatives. nih.gov
Molecular Docking: For potential biological applications, molecular docking studies can predict the binding affinity of the compound and its derivatives with specific protein targets. nih.govnih.gov This is a common approach in drug discovery for pyrimidine-based compounds. nih.govmdpi.com
Materials Simulation: Computational models can be used to simulate the formation and properties of materials, such as COFs and polymers, derived from this compound. This can help in the rational design of materials with desired functionalities.
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Synthetic Chemistry | Reaction pathways, activation energies, spectroscopic data. |
| Molecular Docking | Medicinal Chemistry | Binding modes and affinities with biological targets. nih.govnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery | Correlation of molecular structure with biological activity. nih.gov |
| Molecular Dynamics (MD) Simulation | Materials Science | Stability and conformational dynamics of polymers and COFs. |
This table illustrates potential applications of computational methods for the prospective study of this compound and its derivatives.
Potential Role in Catalysis or Energy-Related Materials
The electronic properties and structural features of this compound suggest its potential utility in catalysis and energy applications.
Catalysis: The nitrogen atoms in the pyrimidine ring and the oxygen of the hydroxyl group can act as coordination sites for metal ions. Metal complexes of this molecule could be explored as catalysts for various organic transformations. The pyrimidine framework itself can also be part of organocatalytic systems.
Organic Semiconductors: The conjugated π-system of the pyrimidine ring, which can be extended through derivatization of the aldehyde groups, suggests potential for use in organic electronic devices such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Redox-Active Materials: Pyrimidine and related nitrogen-containing heterocyclic compounds are being investigated as redox-active materials for applications like redox flow batteries. acs.orgnih.govresearchgate.net The electron-withdrawing nature of the aldehyde groups combined with the pyrimidine core could lead to interesting electrochemical properties, making it a candidate for energy storage systems. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
